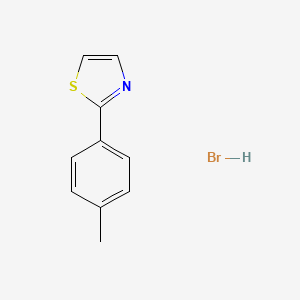

2-(4-Methylphenyl)-1,3-thiazole hydrobromide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-methylphenyl)-1,3-thiazole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS.BrH/c1-8-2-4-9(5-3-8)10-11-6-7-12-10;/h2-7H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AABKORLIWHRTPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC=CS2.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1170301-39-9 | |

| Record name | 2-(4-methylphenyl)-1,3-thiazole hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Formation of 2-(4-Methylphenyl)-1,3-thiazole Hydrobromide

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive examination of the synthesis of 2-(4-Methylphenyl)-1,3-thiazole hydrobromide, a representative of the pharmacologically significant thiazole class of heterocyclic compounds. The core of this synthesis is the renowned Hantzsch thiazole synthesis, a robust and versatile method for constructing the thiazole ring. This document will delve into the nuanced mechanistic steps of the reaction, offer field-proven insights into experimental design and execution, and provide a detailed protocol for its formation. Emphasis is placed on the causality behind experimental choices to ensure reproducibility and high fidelity of the final product. All claims are substantiated with citations to authoritative literature, and the guide is supplemented with visual diagrams and tabulated data to facilitate a deeper understanding of the chemical processes involved.

Introduction: The Significance of the Thiazole Moiety

Thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a privileged scaffold in the design of numerous therapeutic agents. The thiazole ring is a key structural component in a wide array of pharmaceuticals, including antimicrobial, anti-inflammatory, and anticancer drugs. The synthesis of novel thiazole derivatives, therefore, remains an active and vital area of research in the pursuit of new and improved medicines.

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most fundamental and widely employed methods for the construction of the thiazole ring.[3] This reaction typically involves the condensation of an α-haloketone with a thioamide.[1][4] The versatility of this method allows for the introduction of a wide range of substituents onto the thiazole core, making it an invaluable tool for generating libraries of compounds for drug discovery. This guide will focus on the synthesis of a specific derivative, this compound, to illustrate the practical application and mechanistic intricacies of the Hantzsch synthesis.

The Core Mechanism: A Step-by-Step Elucidation

The formation of this compound via the Hantzsch synthesis is a multi-step process that begins with the reaction of 4-methylthiobenzamide and an α-haloacetaldehyde equivalent, such as 2-bromoacetaldehyde or its more stable diethyl acetal precursor. The reaction culminates in the formation of the aromatic thiazole ring, which is subsequently protonated to yield the hydrobromide salt.

Step 1: Nucleophilic Attack (SN2 Reaction)

The reaction is initiated by a nucleophilic attack of the sulfur atom of 4-methylthiobenzamide on the electrophilic carbon of the α-haloacetaldehyde. This is a classic SN2 reaction, where the sulfur acts as the nucleophile and the halogen as the leaving group.[4] The choice of a good leaving group, typically bromine or chlorine, is crucial for the efficiency of this initial step.

Step 2: Intramolecular Cyclization

Following the initial S-alkylation, the resulting intermediate undergoes an intramolecular cyclization. The nitrogen atom of the thioamide attacks the carbonyl carbon (or the acetal, which hydrolyzes in situ to the aldehyde under acidic conditions), leading to the formation of a five-membered ring intermediate, a hydroxydihydrothiazole derivative.

Step 3: Dehydration and Aromatization

The hydroxydihydrothiazole intermediate is unstable and readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring. This dehydration step is often acid-catalyzed and is the driving force for the reaction, leading to the thermodynamically favored aromatic product.[4]

Step 4: Hydrobromide Salt Formation

When the reaction is conducted in the presence of hydrobromic acid, or if the crude thiazole is treated with HBr, the basic nitrogen atom at position 3 of the thiazole ring is protonated. This results in the formation of the stable this compound salt.[4] The formation of the salt can improve the crystallinity and handling properties of the final product.

Diagram 1: Overall Reaction Scheme

A high-level overview of the Hantzsch synthesis for the target molecule.

Diagram 2: Detailed Mechanistic Pathway

A step-by-step visualization of the reaction mechanism.

Experimental Protocol: A Field-Proven Methodology

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Bromo-1-(p-tolyl)ethanone | 213.08 | 5.00 g | 23.5 mmol |

| Thiourea | 76.12 | 1.97 g | 25.9 mmol |

| 95% Ethanol | - | 33.5 mL | - |

| Water | - | 50 mL | - |

| Saturated aq. Na2CO3 | - | 1.0 mL | - |

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-bromo-1-(p-tolyl)ethanone (5.00 g, 23.5 mmol) and thiourea (1.97 g, 25.9 mmol) in 95% ethanol (33.5 mL).

-

Reaction: Heat the mixture to reflux with stirring for 60 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, concentrate the solution under reduced pressure. To the residue, add water (50 mL) and saturated aqueous sodium carbonate (1.0 mL) to neutralize the hydrobromic acid formed and precipitate the free base.

-

Isolation: Collect the resulting precipitate by vacuum filtration and wash with hot water.

-

Drying: Dry the solid under vacuum to obtain the final product.

For the synthesis of the target molecule, this compound, one would substitute thiourea with 4-methylthiobenzamide and 2-bromo-1-(p-tolyl)ethanone with 2-bromoacetaldehyde or its diethyl acetal. The final neutralization step would be omitted to isolate the hydrobromide salt directly.

Diagram 3: Experimental Workflow

A visual representation of the experimental procedure.

Characterization and Data Analysis

Confirmation of the structure and purity of the synthesized this compound is essential. This is achieved through a combination of spectroscopic and physical characterization techniques. While specific data for the hydrobromide salt is scarce, the expected spectral features can be inferred from data for the parent compound and related thiazolium salts.

Spectroscopic Data (Expected)

| Technique | Expected Observations |

| 1H NMR | Aromatic protons of the p-tolyl group (two doublets), protons on the thiazole ring (two doublets or singlets depending on substitution), and a singlet for the methyl group protons. The N-H proton of the thiazolium salt may appear as a broad singlet at a downfield chemical shift. |

| 13C NMR | Resonances for the carbon atoms of the p-tolyl group, the two sp2 hybridized carbons of the thiazole ring, and the methyl carbon. The carbons of the thiazolium ring will be deshielded compared to the neutral thiazole. |

| IR Spectroscopy | Characteristic C=N stretching vibration of the thiazole ring (around 1600-1650 cm-1), C-S stretching, and aromatic C-H stretching and bending vibrations. The N-H stretch of the hydrobromide salt will appear as a broad band in the region of 2500-3200 cm-1.[6] |

| Mass Spectrometry | The molecular ion peak corresponding to the free base, 2-(4-Methylphenyl)-1,3-thiazole, will be observed. |

Physical Properties

| Property | Description |

| Appearance | Typically a crystalline solid. |

| Melting Point | A sharp melting point is indicative of a pure compound. |

| Solubility | The hydrobromide salt is expected to be more soluble in polar solvents like water and alcohols compared to the free base. |

Conclusion and Future Outlook

The Hantzsch synthesis provides a reliable and efficient pathway for the formation of this compound. A thorough understanding of the reaction mechanism, including the initial nucleophilic attack, intramolecular cyclization, and subsequent dehydration and protonation, is critical for optimizing reaction conditions and ensuring the synthesis of a pure product. The experimental protocol outlined in this guide, though for a related compound, offers a solid foundation for the successful synthesis of the target molecule.

The continued exploration of the Hantzsch synthesis and other methodologies for the construction of novel thiazole derivatives will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles. The principles and techniques discussed in this guide are broadly applicable to the synthesis of a wide range of heterocyclic compounds, making them valuable for any researcher in the field of medicinal chemistry and drug development.

References

-

Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Available from: [Link]

-

Hantzsch thiazole synthesis - laboratory experiment. YouTube; 2020. Available from: [Link]

-

ResearchGate. The Hantzsch Thiazole Synthesis. Available from: [Link]

-

ChemSynthesis. 2-methyl-4-phenyl-1,3-thiazole. Available from: [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

-

ResearchGate. Synthesis of thiazoles via condensation of α‐chloroacetaldehyde with thioformamide. Available from: [Link]

-

Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. Available from: [Link]

-

CUTM Courseware. Thiazole. Available from: [Link]

-

ResearchGate. Thiazoles: iii. Infrared spectra of methylthiazoles. Available from: [Link]

-

ResearchGate. 1 H NMR and 13 C NMR data and HMBC correlations of compounds 3 and 8 a. Available from: [Link]

Sources

An In-depth Technical Guide to the Chemical Properties and Applications of 2-(4-Methylphenyl)-1,3-thiazole Hydrobromide

Abstract

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and valuable electronic properties. This technical guide provides a comprehensive analysis of 2-(4-Methylphenyl)-1,3-thiazole hydrobromide, a representative member of the 2-aryl-thiazole class. This document details the compound's core chemical properties, including its structure, reactivity, and stability, supported by established chemical principles. A robust, step-by-step protocol for its synthesis via the Hantzsch thiazole reaction is presented, offering a validated pathway for its preparation. Furthermore, this guide explores the extensive pharmacological potential of the broader tolyl-thiazole chemical space, contextualizing the scientific interest in this compound for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Thiazole Scaffold

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This structural motif is present in a multitude of natural products, most notably Vitamin B1 (Thiamine), and a wide array of approved pharmaceutical agents. The unique electronic distribution within the thiazole ring, combined with its ability to participate in hydrogen bonding and coordinate to metal ions, makes it a privileged scaffold in drug design.

Derivatives of thiazole are known to exhibit a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] The substitution of an aryl group, such as a 4-methylphenyl (p-tolyl) moiety, at the 2-position of the thiazole ring significantly influences its steric and electronic profile, often enhancing its biological efficacy and target specificity. The hydrobromide salt form of 2-(4-Methylphenyl)-1,3-thiazole is frequently utilized to improve the compound's crystallinity, stability, and aqueous solubility, which are critical parameters for pharmaceutical development.

This guide serves as a foundational resource, consolidating the known chemical principles and synthetic methodologies relevant to this compound to support and accelerate ongoing research and development efforts.

Physicochemical and Structural Properties

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. While specific experimental data for the hydrobromide salt are not widely published, its properties can be reliably inferred from the free base and related analogs.

Chemical Structure

The core structure consists of a 1,3-thiazole ring connected at the C2 position to a p-tolyl group. The hydrobromide salt is formed by the protonation of the sp²-hybridized nitrogen atom at position 3 of the thiazole ring.

-

Molecular Formula (Free Base): C₁₀H₉NS[3]

-

Molecular Weight (Free Base): 175.25 g/mol [4]

-

IUPAC Name: this compound

-

SMILES (Free Base): CC1=CC=C(C=C1)C2=NC=CS2[3]

Predicted and Experimental Properties

The following table summarizes key physicochemical data. It is important to note that experimental values for the target compound are scarce; therefore, data from closely related compounds, such as 2-amino-4-(p-tolyl)thiazole, are included for comparative purposes.

| Property | Value for 2-(4-Methylphenyl)-1,3-thiazole (Free Base) | Value for Related Compounds | Source |

| Molecular Weight | 175.25 g/mol (Calculated) | 190.26 g/mol (2-Amino-4-(p-tolyl)thiazole) | [4] |

| Melting Point (°C) | Data not available | 132-136 °C (2-Amino-4-(p-tolyl)thiazole) | [5] |

| XlogP (Predicted) | 3.0 | 2.6 (2-Amino-4-(p-tolyl)thiazole) | [3][6] |

| Topological Polar Surface Area | 41.1 Ų (Calculated) | 67.2 Ų (2-Amino-4-(p-tolyl)thiazole) | [6][7] |

| Solubility | Expected to have low aqueous solubility as a free base; the hydrobromide salt form significantly enhances water solubility. | 2-Amino-4-(p-tolyl)thiazole is sparingly soluble in water. | [6] |

Synthesis and Purification

The most established and versatile method for constructing the thiazole ring is the Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound with a thioamide.[8][9] This methodology provides a direct and efficient route to 2,4-disubstituted thiazoles.

Synthetic Workflow

The synthesis of this compound is a two-step process: (1) Hantzsch cyclization to form the free base, and (2) salt formation.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Hantzsch synthesis methodologies.[9][10]

Step 1: Synthesis of 2-(4-Methylphenyl)-1,3-thiazole (Free Base)

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-methylthiobenzamide (1.0 equivalent) in absolute ethanol.

-

Reagent Addition: To the stirred solution, add 2-bromoacetaldehyde diethyl acetal (1.1 equivalents). Note: 2-Bromoacetaldehyde is unstable; its acetal precursor is commonly used, which hydrolyzes in situ under mildly acidic conditions, or aqueous bromoacetaldehyde can be used directly.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 2-(4-methylphenyl)-1,3-thiazole.

Step 2: Formation of the Hydrobromide Salt

-

Dissolution: Dissolve the purified free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

Acidification: While stirring, add a solution of hydrobromic acid (1.05 equivalents, e.g., 33% HBr in acetic acid) dropwise.

-

Precipitation: The hydrobromide salt will typically precipitate out of the solution. Stir the resulting slurry at room temperature for 30 minutes to ensure complete precipitation.

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing and Drying: Wash the filter cake with cold diethyl ether to remove any residual acid and solvent. Dry the product under vacuum to yield this compound as a crystalline solid.

Chemical Reactivity and Stability

The reactivity of the 2-(p-tolyl)thiazole scaffold is governed by the electronic nature of the aromatic heterocyclic ring.

Reactivity Profile

The thiazole ring exhibits a distinct pattern of reactivity:

-

Protonation/Alkylation: The nitrogen atom at position 3 (N3) is the most basic site and is readily protonated by acids to form thiazolium salts. It is also the site of N-alkylation with alkyl halides.[11]

-

Electrophilic Aromatic Substitution: The thiazole ring is generally electron-rich. Computational studies and experimental evidence show that electrophilic attack occurs preferentially at the C5 position, which has the highest electron density. If C5 is blocked, substitution may occur at C4.[1][11]

-

Nucleophilic Aromatic Substitution: The C2 position is the most electron-deficient carbon in the thiazole ring, making it susceptible to attack by strong nucleophiles, particularly if a good leaving group is present.[11]

-

Deprotonation: The proton at the C2 position is the most acidic proton on the ring and can be removed by strong bases like organolithium reagents, creating a nucleophilic C2-anion that can react with various electrophiles.[11]

Caption: Key reactivity sites on the 2-Aryl-1,3-thiazole scaffold.

Stability

Thiazole-containing compounds are generally considered to be robust and possess good thermal and chemical stability, which is advantageous for drug development. The aromaticity of the thiazole ring contributes significantly to its stability. Compared to the analogous oxazole ring system, the thiazole ring is less susceptible to certain oxidative degradation pathways, such as the Wasserman rearrangement. This enhanced stability is a key rationale for its use as a bioisostere for the oxazole moiety in medicinal chemistry programs.

Spectroscopic Characterization (Predicted)

| Technique | Predicted Features for 2-(4-Methylphenyl)-1,3-thiazole |

| ¹H NMR | - Tolyl -CH₃: A sharp singlet around δ 2.3-2.4 ppm. - Tolyl Ar-H: Two doublets (AA'BB' system) between δ 7.2-7.9 ppm. - Thiazole H4 & H5: Two doublets or two singlets in the aromatic region, typically δ 7.0-8.0 ppm. Protonation to the hydrobromide would shift these downfield. |

| ¹³C NMR | - Tolyl -CH₃: A signal around δ 21-22 ppm. - Tolyl Ar-C: Four signals in the aromatic region (δ 125-140 ppm). - Thiazole C2, C4, C5: Three signals in the aromatic region, with C2 being the most downfield (typically > δ 160 ppm). |

| FTIR (cm⁻¹) | - C-H stretching (Aromatic): ~3100-3000 cm⁻¹. - C=N and C=C stretching: Multiple sharp bands between 1600-1450 cm⁻¹. - C-S stretching: Typically in the fingerprint region, ~700-600 cm⁻¹. - N-H⁺ stretching (Hydrobromide): A broad band in the 2500-3000 cm⁻¹ region. |

| Mass Spec (EI) | - Molecular Ion (M⁺) for Free Base: A prominent peak at m/z = 175. |

Potential Applications in Drug Discovery

While this compound itself is primarily a building block, the tolyl-thiazole scaffold is featured in numerous compounds with significant biological activity. This underscores the compound's value as a key intermediate for generating libraries of potential therapeutic agents.

-

Antimicrobial Agents: The thiazole ring is a common feature in compounds designed to combat bacterial and fungal infections. The lipophilic nature of the tolyl group can facilitate membrane penetration, a crucial step for antimicrobial action.[12]

-

Anticancer Agents: Many thiazole derivatives have demonstrated potent anticancer activity by inhibiting key enzymes such as kinases or by disrupting microtubule formation. The specific substitution pattern on the aryl ring is critical for tuning the compound's selectivity and potency against different cancer cell lines.[13]

-

Antiprotozoal Activity: Compounds containing the 2-amino-4-(p-tolyl)thiazole core have shown inhibitory activity against protozoa such as Trichomonas vaginalis.[12]

-

Corrosion Inhibition: The nitrogen and sulfur atoms can coordinate to metal surfaces, and derivatives like 2-amino-4-(p-tolyl)thiazole have been investigated as effective corrosion inhibitors.[12]

Conclusion

This compound is a foundational molecule within a chemical class of profound importance to the scientific research community. This guide has detailed its structural and physicochemical characteristics, outlined a reliable synthetic protocol based on the Hantzsch reaction, and explored the compound's chemical reactivity and stability. By providing a consolidated technical overview, this document aims to empower researchers in medicinal chemistry and materials science to effectively utilize this versatile building block in the design and synthesis of novel, high-value compounds. The established link between the thiazole scaffold and a wide array of biological activities ensures that this and related structures will remain a fertile ground for discovery.

References

-

ChemSynthesis. (2025). 2-methyl-4-phenyl-1,3-thiazole. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

Al-Amiery, A. A., et al. (2014). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 19(9), 14336-14353. Available at: [Link]

-

Ghiță, M. C., et al. (2020). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. Molecules, 25(23), 5768. Available at: [Link]

-

Sharma, V., et al. (2010). Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. Indian Journal of Chemistry - Section B, 49B(3), 369-376. Available at: [Link]

-

Ayati, A., et al. (2019). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 24(17), 3048. Available at: [Link]

-

ResearchGate. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. Retrieved from [Link]

-

Ali, S., et al. (2016). Synthesis and crystal structure of methyl 2-(Diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate. Journal of the Iranian Chemical Society, 13(1), 85-91. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

-

ChemSynthesis. (2025). 2-(4-methyl-3-pentenyl)-1,3-thiazole. Retrieved from [Link]

-

Tahtaci, H. (2014). Synthesis and Characterization of Novel 1,3-Thiazole and 2-Amino-1,3,4-Thiadiazole Derivatives. Macedonian Journal of Chemistry and Chemical Engineering, 33(2), 189-198. Available at: [Link]

-

PubChem. (n.d.). 2-(4-Methylphenyl)-1,3-benzothiazole. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - this compound (C10H9NS) [pubchemlite.lcsb.uni.lu]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 2-AMINO-4-(P-TOLYL)THIAZOLE | 2103-91-5 [chemicalbook.com]

- 6. guidechem.com [guidechem.com]

- 7. 2-(4-Methylphenyl)-1,3-benzothiazole | C14H11NS | CID 919385 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 12. biosynth.com [biosynth.com]

- 13. researchgate.net [researchgate.net]

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure of 2-(4-Methylphenyl)-1,3-thiazole Hydrobromide

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's three-dimensional structure is a cornerstone of modern pharmaceutical science. The precise arrangement of atoms in the solid state dictates critical physicochemical properties, including solubility, stability, and bioavailability. This guide provides an in-depth exploration of the crystal structure of 2-(4-methylphenyl)-1,3-thiazole hydrobromide, a compound of interest within the broader class of biologically active thiazole derivatives.[1][2] Thiazoles are a prominent scaffold in medicinal chemistry, appearing in a range of approved drugs.[1][3] The hydrobromide salt form is often utilized to enhance the aqueous solubility and crystalline properties of parent compounds.

This document will navigate through the synthesis and crystallization of the target compound, provide a detailed protocol for its structural elucidation via single-crystal X-ray diffraction (SC-XRD), and analyze the anticipated key structural features and intermolecular interactions that govern its crystal packing.

Synthesis and Crystallization: From Solution to Single Crystal

The journey to determining a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthesis of 2-(4-Methylphenyl)-1,3-thiazole

A common and effective method for the synthesis of 2-aryl-1,3-thiazoles is the Hantzsch thiazole synthesis. This typically involves the reaction of a thioamide with an α-haloketone. For the synthesis of 2-(4-methylphenyl)-1,3-thiazole, a plausible route would involve the reaction of 4-methylthiobenzamide with 2-chloroacetaldehyde.

Proposed Synthetic Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methylthiobenzamide (1 equivalent) in a suitable solvent such as ethanol.

-

Addition of Reagent: To this solution, add 2-chloroacetaldehyde (1.1 equivalents).

-

Reaction Conditions: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield pure 2-(4-methylphenyl)-1,3-thiazole.

Formation and Crystallization of the Hydrobromide Salt

The formation of the hydrobromide salt is achieved by treating the synthesized thiazole derivative with hydrobromic acid. The subsequent crystallization is a critical step that often requires careful optimization. The slow evaporation of a saturated solution is a widely used technique.

Crystallization Protocol:

-

Salt Formation: Dissolve the purified 2-(4-methylphenyl)-1,3-thiazole in a minimal amount of a suitable solvent, such as isopropanol.

-

Acidification: Add a stoichiometric amount of hydrobromic acid (HBr) to the solution.

-

Slow Evaporation: The resulting solution is filtered to remove any particulate matter and left in a loosely covered vial to allow for the slow evaporation of the solvent at room temperature.

-

Crystal Harvesting: High-quality, single crystals suitable for SC-XRD should form over a period of several days to weeks.[4]

The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5][6] It provides unequivocal information on bond lengths, bond angles, and intermolecular interactions.

Experimental Workflow for SC-XRD

The process of determining a crystal structure using SC-XRD can be broken down into several key steps, as illustrated in the workflow diagram below.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 3. Thiazole–Chalcone Hybrids as Prospective Antitubercular and Antiproliferative Agents: Design, Synthesis, Biological, Molecular Docking Studies and In Silico ADME Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]

A Technical Guide to 2-(4-Methylphenyl)-1,3-thiazole and its Hydrobromide Salt

An In-Depth Resource for Synthetic and Medicinal Chemists

Executive Summary

This guide provides a comprehensive technical overview of 2-(4-methylphenyl)-1,3-thiazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The thiazole nucleus is a privileged scaffold found in numerous FDA-approved drugs, and its derivatives are widely explored for their diverse biological activities.[1] While a specific CAS Number for the hydrobromide salt of this compound is not prominently documented, this paper focuses on the synthesis, characterization, and potential applications of the parent compound (free base). Furthermore, it outlines a robust, field-proven protocol for the preparation of its hydrobromide salt, a common strategy to enhance the solubility and bioavailability of amine-containing drug candidates.[2] This document is intended to serve as a foundational resource for researchers engaged in drug discovery, process development, and novel materials synthesis.

Chemical Identity and Physicochemical Properties

The core of our investigation is the 2-(p-tolyl)thiazole moiety. Although the hydrobromide salt is the topic of interest, its properties are intrinsically linked to the parent compound. It is crucial to note that a dedicated CAS Number for 2-(4-Methylphenyl)-1,3-thiazole hydrobromide is not readily found in major chemical databases as of the latest search. Therefore, the following identifiers pertain to the free base.

Table 1: Core Compound Identifiers

| Identifier | Value | Source |

| IUPAC Name | 2-(4-methylphenyl)-1,3-thiazole | PubChem |

| Synonyms | 2-(p-tolyl)thiazole | N/A |

| CAS Number | Not assigned for hydrobromide; 1826-16-0 for 2-methyl-4-phenyl-1,3-thiazole (isomer) | ChemSynthesis[3] |

| Molecular Formula | C₁₀H₉NS | PubChem |

| Molecular Weight | 175.25 g/mol | PubChem[4] |

| InChIKey | LHXIZCFNFNHOPM-UHFFFAOYSA-N | PubChem |

Table 2: Predicted and Experimental Physicochemical Properties

| Property | Value | Notes |

| Melting Point | 65-68 °C | For 2-methyl-4-phenyl-1,3-thiazole (isomer)[3] |

| Boiling Point | 369.4 °C at 760 mmHg (Predicted) | Echemi[5] |

| Solubility | Generally soluble in polar organic solvents. | CymitQuimica[6] |

| XlogP | 3.0 (Predicted) | PubChemLite |

| Appearance | Expected to be a solid at room temperature. | N/A |

Synthesis and Mechanistic Insights

The construction of the 2-aryl-thiazole scaffold is most classically achieved via the Hantzsch Thiazole Synthesis . This robust and versatile reaction involves the condensation of an α-haloketone with a thioamide and remains a cornerstone in heterocyclic chemistry.[7][8]

Synthetic Workflow: The Hantzsch Reaction

The causality behind this synthetic choice rests on its reliability and the ready availability of starting materials. The reaction proceeds via a nucleophilic attack of the thioamide's sulfur atom on the electrophilic carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring.

Caption: High-level workflow for the Hantzsch synthesis of 2-(p-tolyl)thiazole.

Detailed Laboratory Protocol: Synthesis of the Free Base

This protocol is a self-validating system; successful formation of the product can be monitored by Thin Layer Chromatography (TLC) and confirmed by spectroscopic analysis.

Materials:

-

4-Methylthiobenzamide (p-tolylthioamide)

-

2-Bromoacetaldehyde diethyl acetal

-

Ethanol (absolute)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate

-

Hexanes

-

Magnesium sulfate (anhydrous)

Procedure:

-

Hydrolysis of Acetal: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromoacetaldehyde diethyl acetal (1.0 eq) in a 1:1 mixture of ethanol and water. Add a catalytic amount of concentrated HCl. Heat the mixture to reflux for 1-2 hours to hydrolyze the acetal to the free aldehyde. Monitor by TLC.

-

Condensation: Cool the reaction mixture to room temperature. Add 4-methylthiobenzamide (1.0 eq) to the flask.

-

Cyclization: Heat the resulting mixture to reflux for 4-6 hours. The reaction progress should be monitored by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The appearance of a new, less polar spot indicates product formation.

-

Workup & Isolation: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.

-

Neutralize the remaining aqueous solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~8).

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purification: The resulting crude solid can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 2-(4-methylphenyl)-1,3-thiazole.

Spectroscopic Characterization (Predicted)

Final product identity and purity must be confirmed through standard analytical techniques. Based on the structure, the following spectral data are anticipated:

Table 3: Predicted Spectroscopic Data for 2-(4-Methylphenyl)-1,3-thiazole

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the thiazole ring (2H, ~7.5-8.0 ppm). Aromatic protons of the p-tolyl group (4H, appearing as two doublets, ~7.2-7.8 ppm). A singlet for the methyl protons (3H, ~2.4 ppm). |

| ¹³C NMR | Signals for the thiazole ring carbons (~115-170 ppm). Signals for the p-tolyl group carbons, including the quaternary carbons and the methyl carbon (~21 ppm). |

| IR (Infrared) | C=N stretching vibration (~1600 cm⁻¹). Aromatic C-H stretching (~3000-3100 cm⁻¹). C-S stretching vibrations. |

| MS (Mass Spec) | A molecular ion peak [M]⁺ corresponding to the molecular weight of 175.25. |

Applications in Drug Discovery and Development

The thiazole ring is a bioisostere of various other aromatic systems and is prized for its ability to engage in hydrogen bonding and other non-covalent interactions within biological targets.[9] Thiazole derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5]

-

As a Kinase Inhibitor Scaffold: Many clinically approved kinase inhibitors, such as Dasatinib, feature a thiazole core. The 2-aryl substitution pattern of 2-(4-methylphenyl)-1,3-thiazole makes it an attractive starting point for library synthesis targeting various kinases implicated in cancer.

-

Antimicrobial Potential: The thiazole scaffold is present in numerous antibacterial and antifungal agents.[10] Derivatives of 2-(4-methylphenyl)-1,3-thiazole could be synthesized and screened against panels of pathogenic bacteria and fungi. For example, studies have shown that related 2-amino-4-(p-tolyl)thiazole derivatives exhibit activity against Staphylococcus aureus and Bacillus subtilis.[11]

-

Synthetic Building Block: This compound serves as a valuable intermediate. The thiazole ring can be further functionalized at the C4 and C5 positions, allowing for the introduction of diverse chemical moieties to explore structure-activity relationships (SAR).

Caption: Step-wise workflow for the synthesis of the hydrobromide salt.

Detailed Laboratory Protocol

Materials:

-

Purified 2-(4-methylphenyl)-1,3-thiazole (1.0 eq)

-

Anhydrous diethyl ether or isopropanol (IPA)

-

Hydrobromic acid solution (e.g., 33 wt. % in acetic acid, or a solution of HBr gas in ether)

-

Hexanes (for washing)

Procedure:

-

Dissolution: Dissolve the purified 2-(4-methylphenyl)-1,3-thiazole in a minimum amount of anhydrous diethyl ether or IPA in a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon).

-

Acidification: Cool the solution in an ice bath. While stirring, add the HBr solution dropwise (1.0 to 1.1 equivalents).

-

Precipitation: The hydrobromide salt will typically precipitate immediately upon addition of the acid. If precipitation is slow, it can be induced by scratching the inside of the flask with a glass rod or by adding a small amount of a non-polar co-solvent like hexanes.

-

Digestion: Allow the resulting slurry to stir in the ice bath for 30-60 minutes to ensure complete precipitation.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold diethyl ether or hexanes to remove any residual acid or unreacted starting material.

-

Drying: Dry the white to off-white solid under high vacuum to constant weight. The product should be stored in a desiccator as hydrobromide salts can be hygroscopic.

References

-

PubChem. 2-Methyl-4-phenyl-1,3-thiazole. National Center for Biotechnology Information. [Link]

-

ChemSynthesis. 2-methyl-4-phenyl-1,3-thiazole. [Link]

-

Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]

-

PubChem. 2-(4-Methylphenyl)-1,3-benzothiazole. National Center for Biotechnology Information. [Link]

-

ResearchGate. Hantzsch thiazole synthesis. [Link]

-

ResearchGate. Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. [Link]

-

PubChem. 4-(4-Methylphenyl)-2-phenyl-1,3-thiazole. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. Thiazole synthesis. [Link]

-

ResearchGate. What is the best way to convert my amine compound from the salt form into free amine?[Link]

- Google Patents.

-

MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

-

ijpronline.com. An Overview of Thiazole Derivatives and its Biological Activities. [Link]

-

The Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. [Link]

-

ResearchGate. Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry. [Link]

-

Dove Press. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

- Google Patents. US2634293A - Process of preparing a monobasic salt of a secondary amine.

-

ResearchGate. How to make a salt of a novel compound?[Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 2-Methyl-4-phenyl-1,3-thiazole | C10H9NS | CID 584377 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. CAS#:118331-00-3 | 2-(4-Fluorophenyl)-5-(4-methylphenyl)thiazole | Chemsrc [chemsrc.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. biosynth.com [biosynth.com]

The Biological Versatility of 2-(4-Methylphenyl)-1,3-thiazole Hydrobromide: A Technical Guide for Drug Discovery Professionals

Abstract

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1] Its derivatives exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This technical guide focuses on a specific, promising derivative: 2-(4-Methylphenyl)-1,3-thiazole hydrobromide. The strategic incorporation of a 4-methylphenyl (p-tolyl) group at the 2-position of the thiazole ring creates a molecule with significant potential for biological modulation. This document provides an in-depth exploration of its synthesis, biological activities, and underlying mechanisms of action, offering a valuable resource for researchers in drug discovery and development. While specific data for the hydrobromide salt is limited, this guide will focus on the parent compound, 2-(4-Methylphenyl)-1,3-thiazole, with the understanding that the hydrobromide form is primarily utilized to enhance aqueous solubility and stability for experimental purposes.

Introduction: The Thiazole Scaffold and the Significance of the 2-(4-Methylphenyl) Moiety

The thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen, is a privileged structure in drug design.[2] Its unique electronic properties and ability to form various non-covalent interactions allow it to bind to a wide array of biological targets. The substitution pattern on the thiazole ring is critical in defining its pharmacological profile.

The presence of a 4-methylphenyl (p-tolyl) group at the 2-position of the thiazole ring in the title compound is of particular interest. The methyl group, being an electron-donating group, can influence the electronic distribution within the entire molecule, potentially enhancing its binding affinity to target proteins.[5] Furthermore, the phenyl ring provides a scaffold for further functionalization, allowing for the fine-tuning of activity and pharmacokinetic properties.

Synthesis and Characterization

The synthesis of 2-aryl-1,3-thiazoles is typically achieved through the Hantzsch thiazole synthesis or variations thereof. A common and efficient method involves the condensation of a thioamide with an α-haloketone. For 2-(4-Methylphenyl)-1,3-thiazole, the synthesis generally proceeds via the reaction of 4-methylthiobenzamide with an appropriate α-haloacetaldehyde or its equivalent. The resulting free base can then be treated with hydrobromic acid to yield the hydrobromide salt.

Experimental Protocol: Synthesis of 2-(4-Methylphenyl)-1,3-thiazole

A representative protocol for the synthesis of the parent compound is as follows:

-

Step 1: Thioamide Formation. 4-Methylbenzonitrile is treated with phosphorus pentasulfide in a suitable solvent like pyridine or dioxane and heated to reflux to yield 4-methylthiobenzamide.

-

Step 2: Cyclization (Hantzsch Thiazole Synthesis). The 4-methylthiobenzamide is then reacted with a 2-haloacetaldehyde derivative (e.g., chloroacetaldehyde) in a solvent such as ethanol. The reaction mixture is typically refluxed for several hours.

-

Step 3: Work-up and Purification. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

-

Step 4: Hydrobromide Salt Formation. The purified 2-(4-Methylphenyl)-1,3-thiazole is dissolved in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol) and treated with a solution of hydrobromic acid in the same or a miscible solvent. The resulting precipitate of this compound is collected by filtration, washed with cold solvent, and dried under vacuum.

Caption: Synthetic pathway for this compound.

Biological Activities and Mechanisms of Action

Derivatives of 2-(4-Methylphenyl)-1,3-thiazole have demonstrated promising activity in several key therapeutic areas.

Anticancer Activity

The thiazole nucleus is a common feature in a number of anticancer agents.[2] Derivatives of 2-(p-tolyl)thiazole have shown significant cytotoxic effects against various cancer cell lines.

Mechanism of Action: The anticancer activity of thiazole derivatives is often multifactorial. One prominent mechanism is the inhibition of protein kinases, which are crucial for cell signaling pathways that control cell growth and proliferation. Some thiazole-containing compounds have been shown to act as tyrosine kinase inhibitors.[2] Another potential mechanism is the induction of apoptosis (programmed cell death) through the activation of caspases.

Recent studies on novel thiazole derivatives have highlighted their potential as anti-cancer agents against human osteosarcoma (SaOS-2) cell lines.[6] Specifically, compounds like (Z)-4-fluoro-N-(4-phenyl-3-(p-tolyl)thiazol-2(3H)-ylidene)aniline, a derivative of the core topic, have demonstrated significant reductions in cancer cell viability.[6] The presence of the p-tolyl group in these structures is often associated with enhanced cytotoxic activity.

| Compound | Cell Line | IC50 (µM) | Reference |

| N-(3-nitrophenyl)-2-p-tolylthiazole-4-carboxamide | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [2] |

| N-(3-chlorophenyl)-2-p-tolylthiazole-4-carboxamide | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 | [2] |

| (Z)-N-(4-(4-chlorophenyl)-3-(p-tolyl)thiazol-2(3H)-ylidene)aniline | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL | [6] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and then diluted with culture medium to various concentrations. The cells are then treated with these concentrations for 48-72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Antimicrobial Activity

Thiazole derivatives are known to possess a broad spectrum of antimicrobial activity against both bacteria and fungi.[7][8] The lipophilicity conferred by the aryl substituent at the 2-position often plays a crucial role in the antimicrobial efficacy, facilitating the compound's penetration through microbial cell membranes.

Mechanism of Action: The antimicrobial mechanisms of thiazoles can vary. Some derivatives are known to inhibit essential microbial enzymes, such as DNA gyrase or dihydrofolate reductase.[7] Others may disrupt the integrity of the cell membrane or interfere with biofilm formation. For instance, some benzothiazole derivatives have shown potent activity against Escherichia coli with MIC values in the range of 12.5–200 μg/mL.[3]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

-

Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth medium.

-

Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity

Chronic inflammation is implicated in a variety of diseases, and the development of novel anti-inflammatory agents is a significant area of research. Thiazole derivatives have emerged as promising candidates, with many exhibiting potent anti-inflammatory effects.[4][9]

Mechanism of Action: A primary mechanism for the anti-inflammatory action of many thiazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[10][11] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. By inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins, thereby alleviating inflammation. Some 2-(trimethoxyphenyl)-thiazole derivatives have been shown to be potent COX-2 inhibitors.[12]

Caption: Mechanism of anti-inflammatory action via COX-2 inhibition.

Experimental Protocol: In Vitro COX Inhibition Assay

-

Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.

-

Compound Incubation: The test compound is pre-incubated with the enzyme in a reaction buffer.

-

Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

-

Prostaglandin Measurement: The reaction is allowed to proceed for a specific time, and the amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme immunoassay (EIA) kit.

-

IC50 Determination: The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is calculated for both COX-1 and COX-2 to determine its potency and selectivity.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. The existing literature on closely related analogues strongly suggests its potential as an anticancer, antimicrobial, and anti-inflammatory agent. The p-tolyl group at the 2-position appears to be a key determinant of its biological activity.

Future research should focus on a comprehensive evaluation of the specific biological activities of this compound. This would involve in-depth studies to elucidate its precise mechanisms of action, followed by structural modifications to optimize its potency, selectivity, and pharmacokinetic profile. The versatility of the thiazole ring offers ample opportunities for the development of new drug candidates with improved therapeutic indices.

References

- Jafari, E., et al. (2017). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 12(4), 284-291.

- Al-Warhi, T., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules, 27(18), 6048.

- Kontogiorgis, C., et al. (2018). Thiazoles and Thiazolidinones as COX/LOX Inhibitors. Molecules, 23(4), 812.

- El-Sayed, A. F., et al. (2025). Potent thiazole derivatives against cancer cell lines in compared with cisplatin.

- Al-Bayati, R. I. H., & Al-Amiery, A. A. (2012). Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). Journal of Chemical and Pharmaceutical Research, 4(11), 4849-4857.

- Gouda, M. A., et al. (2023). New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. ACS Omega, 8(32), 29285-29302.

- Oniga, S., et al. (2016). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. Molecules, 21(11), 1530.

- Li, Y., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Acta Pharmaceutica Sinica B, 12(1), 24-42.

- Yıldırım, S., et al. (2016). Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 101-107.

-

ChemSynthesis. (2026). 2-methyl-4-phenyl-1,3-thiazole. Retrieved from [Link]

- Talebi, M., et al. (2019). Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria. Infection, Epidemiology and Medicine, 5(2), 55-61.

- Al-Bayati, R. I. H., & Al-Amiery, A. A. (2020). Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole).

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Harras, M. F., et al. (2011).

- Karataş, M. O., et al. (2016). Synthesis and Antimicrobial Activity Evaluation of Novel Nitrofuranthiazoles. Acta Pharmaceutica Sciencia, 54(1), 39-49.

- Yurttaş, L., et al. (2023). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. Archiv der Pharmazie, 356(5), 2200547.

- Asghar, M., et al. (2024). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations. Journal of Molecular Structure, 1298, 137004.

- Ammar, Y. A., et al. (2023). Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking. Future Medicinal Chemistry, 15(15), 1289-1306.

- Al-Masoudi, N. A. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES.

- Kumar, S., et al. (2024). Synthesis and anti-inflammatory activity of thiazole derivatives. World Journal of Advanced Research and Reviews, 22(01), 1145–1151.

- Bakare, S. B. (2019). Anticancer activity of some new series of 2-(substituted)amino-1,3-thiazole derivatives. Polish Journal of Chemical Technology, 21(3), 19-27.

- Abu-Elghait, M., et al. (2023). Synthesis, biological evaluation and molecular docking of new triphenylamine-linked pyridine, thiazole and pyrazole analogues as anticancer agents. Results in Chemistry, 5, 100801.

- Havaldar, F. H., & Bhise, A. S. (2007). Synthesis and Antimicrobial Evaluation of Certain Novel Thiazoles. Acta Poloniae Pharmaceutica-Drug Research, 64(4), 321-325.

- Kumar, R., et al. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 11(3), 10549-10563.

- Wang, Y., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1845-1865.

- Kumar, A., & Singh, R. (2023). OVERVIEW OF THIAZOLE AND THEIR DERIVATIVES HAVING ANTIMICROBIAL ACTIVITY. European Chemical Bulletin, 12(Special Issue 4), 352-376.

- Al-Ostath, A., et al. (2022). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules, 27(21), 7545.

- Arshad, M. F., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(11), 3584.

- Borcea, A. M., et al. (2022). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 27(19), 6542.

- Kumar, S., et al. (2020). SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SUBSTITUTED PHENYL THIAZOLE DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 6(11), 120-125.

- Narasimhamurthy, K. H., et al. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents. European Journal of Medicinal Chemistry Reports, 12, 100225.

-

PubChem. (n.d.). 2-(4-Methylphenyl)-1,3-benzothiazole. Retrieved from [Link]

- Singh, S., et al. (2022). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 47(3), 225-243.

Sources

- 1. medipol.edu.tr [medipol.edu.tr]

- 2. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wjpmr.com [wjpmr.com]

- 5. mdpi.com [mdpi.com]

- 6. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Potential Therapeutic Targets of 2-(4-Methylphenyl)-1,3-thiazole Hydrobromide

This guide provides a comprehensive exploration of the potential therapeutic targets of 2-(4-Methylphenyl)-1,3-thiazole hydrobromide. As a member of the versatile thiazole class of heterocyclic compounds, this molecule holds promise across multiple therapeutic areas. Thiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3] This document synthesizes current knowledge on related compounds to propose and detail a strategic approach for identifying and validating the specific molecular targets of this compound.

Introduction to the Therapeutic Potential of the Thiazole Scaffold

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs. Its unique electronic properties and ability to form key interactions with biological macromolecules make it a versatile building block for drug design.[2] Derivatives of the thiazole core have been developed to target a wide array of biological pathways implicated in various diseases. This guide will focus on three primary areas of high potential for this compound based on the activities of structurally related molecules: Oncology, Inflammation, and Neurodegenerative Diseases.

Potential Therapeutic Targets in Oncology

Thiazole-containing compounds have demonstrated significant potential as anticancer agents through various mechanisms of action.[2][4] For this compound, several key oncogenic pathways and proteins warrant investigation.

Protein Kinase Inhibition

Many thiazole derivatives function as potent inhibitors of protein kinases, which are critical regulators of cell proliferation, survival, and metastasis.

-

c-Met Kinase: The c-Met proto-oncogene, a receptor tyrosine kinase, is often dysregulated in various cancers. Some thiazole carboxamide derivatives have been identified as potential c-Met kinase inhibitors.[5] It is plausible that this compound could also interact with the ATP-binding pocket of c-Met, thereby inhibiting its downstream signaling.

-

Src Family Kinases: The 2-aminothiazole scaffold has been successfully utilized to develop potent pan-Src kinase inhibitors like Dasatinib.[6] Given the structural similarities, investigating the inhibitory potential of this compound against Src family kinases is a logical step.

Tubulin Polymerization

Disruption of microtubule dynamics is a clinically validated anticancer strategy. Substituted diaryl-1,3-thiazole analogues have been shown to act as tubulin polymerization inhibitors.[2] These compounds often bind to the colchicine-binding site on β-tubulin, leading to cell cycle arrest and apoptosis.

Cytochrome P450 1A1 (CYP1A1) Mediated Bioactivation

Certain 2-(4-aminophenyl)benzothiazoles exhibit potent and selective antitumor activity through bioactivation by CYP1A1.[7] This process leads to the formation of reactive metabolites that can form DNA adducts, inducing cell death in cancer cells with high CYP1A1 expression.[8] Investigating the interaction of this compound with CYP1A1 is crucial to determine if this mechanism contributes to its potential anticancer effects.

Experimental Workflow: Target Validation in Oncology

Caption: Workflow for oncological target validation.

Potential Therapeutic Targets in Inflammation

The thiazole nucleus is a common feature in many anti-inflammatory agents.[9] The anti-inflammatory effects of these compounds are often attributed to their ability to modulate key enzymes and signaling pathways involved in the inflammatory cascade.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

A significant mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins. Some thiazole derivatives have been identified as dual inhibitors of both COX and LOX pathways, offering a broader spectrum of anti-inflammatory activity.[10] The 5-lipoxygenase (5-LOX) enzyme is involved in the production of leukotrienes, another class of inflammatory mediators.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism

PPARs are nuclear receptors that play a crucial role in regulating inflammation. Synthetic PPARα agonists containing a benzothiazole scaffold have been shown to decrease age-associated inflammatory responses by suppressing the NF-κB signaling pathway.[11] Given the structural relationship, this compound could potentially act as a PPARα agonist, leading to the downregulation of pro-inflammatory cytokines such as IL-6 and TNF-α.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

-

Preparation of Reagents:

-

Recombinant human COX-2 enzyme.

-

Arachidonic acid (substrate).

-

Cayman Green Reagent (fluorogenic probe).

-

Test compound: this compound at various concentrations.

-

Positive control: Celecoxib.

-

-

Assay Procedure:

-

In a 96-well plate, add assay buffer, heme, and the COX-2 enzyme.

-

Add the test compound or positive control and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding arachidonic acid and Cayman Green Reagent.

-

Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm every minute for 20 minutes.

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction.

-

Determine the percentage of inhibition for each concentration of the test compound.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Potential Therapeutic Targets in Neurodegenerative Diseases

The global prevalence of neurodegenerative disorders such as Alzheimer's and Parkinson's disease is on the rise, creating an urgent need for novel therapeutic strategies.[3] Thiazole derivatives have emerged as promising candidates for the treatment of these conditions due to their diverse pharmacological activities.[3][12]

Cholinesterase Inhibition

A key therapeutic approach for Alzheimer's disease involves inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) to increase the levels of the neurotransmitter acetylcholine in the brain. Several heterocyclic compounds, including those with a thiazole core, have been investigated as cholinesterase inhibitors.

Modulation of Protein Aggregation

The aggregation of proteins such as amyloid-beta (Aβ) and tau in Alzheimer's disease, and alpha-synuclein in Parkinson's disease, is a central pathological hallmark.[12] Certain small molecules can interfere with the aggregation process. Given the planar nature of the 2-phenyl-1,3-thiazole scaffold, it could potentially intercalate between β-sheets of aggregating proteins, thereby inhibiting fibril formation.

Antioxidant Activity and Sirtuin 1 (SIRT1) Activation

Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases.[13] Thiazole derivatives have been reported to possess antioxidant properties. Furthermore, some thiazole sulfonamides have shown neuroprotective effects through the activation of SIRT1, a key regulator of cellular stress responses and mitochondrial function.[13]

Signaling Pathway: Neuroprotection via SIRT1 Activation

Caption: Proposed neuroprotective pathway via SIRT1.

Summary of Potential Targets and Therapeutic Indications

The following table summarizes the potential therapeutic targets for this compound based on the activities of related compounds.

| Therapeutic Area | Potential Molecular Target | Potential Indication |

| Oncology | c-Met, Src Family Kinases | Various solid tumors |

| Tubulin | Breast, Lung Cancer | |

| CYP1A1 | Cancers with high CYP1A1 expression | |

| Inflammation | COX-1/2, 5-LOX | Inflammatory disorders, Pain |

| PPARα | Age-related inflammation | |

| Neurodegeneration | AChE, BChE | Alzheimer's Disease |

| Protein Aggregation (Aβ, Tau) | Alzheimer's Disease | |

| SIRT1, Antioxidant pathways | Parkinson's, Alzheimer's Disease |

Conclusion

While direct experimental data on this compound is limited, the extensive research on the broader class of thiazole derivatives provides a strong foundation for a targeted investigation into its therapeutic potential. The proposed targets in oncology, inflammation, and neurodegenerative diseases represent high-priority avenues for further research. The experimental workflows and protocols outlined in this guide offer a systematic approach to elucidating the mechanism of action and validating the therapeutic utility of this promising compound.

References

- Vertex AI Search. (n.d.). Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives.

- ResearchGate. (2025). Synthesis and biological activity of N-{5-(4-Methylphenyl) diazenyl-4-Phenyl-1, 3-Thiazol-2-Yl}benzamide derivatives.

- Journal of Drug Delivery and Therapeutics. (2023). An Overview of Thiazole Derivatives and its Biological Activities.

- PubMed. (1989). 2-(2-hydroxy-4-methylphenyl)aminothiazole Hydrochloride as a Dual Inhibitor of cyclooxygenase/lipoxygenase and a Free Radical Scavenger. 2nd Communication: Anti-Inflammatory Activity.

- National Institutes of Health. (n.d.). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment.

- MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

- PubMed Central. (2025). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties.

- PubMed. (2023). 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases.

- PubMed. (2004). Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells.

- MDPI. (n.d.). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study.

- PubMed Central. (n.d.). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases.

- PubMed Central. (n.d.). Medicinal Chemistry Studies Against Neurodegenerative Diseases.

- ScienceDirect. (2024). A review on progress of thiazole derivatives as potential anti-inflammatory agents.

- Royal Society of Chemistry. (2025). Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments.

- National Institutes of Health. (2012). Novel Compounds for the Treatment of Neurodegenerative Diseases: Patent Highlight.

- PubMed Central. (n.d.). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide.

- FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics.

- PubMed. (2020). 2,4-Dihydroxyphenyl-benzo[d]thiazole (MHY553), a synthetic PPARα agonist, decreases age-associated inflammatory responses through PPARα activation and RS scavenging in the skin.

- PubMed. (2007). Mechanisms of acquired resistance to 2-(4-Amino-3-methylphenyl)benzothiazole in breast cancer cell lines.

- PubMed. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor.

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 3. 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of acquired resistance to 2-(4-Amino-3-methylphenyl)benzothiazole in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2-(2-hydroxy-4-methylphenyl)aminothiazole hydrochloride as a dual inhibitor of cyclooxygenase/lipoxygenase and a free radical scavenger. 2nd communication: anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2,4-Dihydroxyphenyl-benzo[d]thiazole (MHY553), a synthetic PPARα agonist, decreases age-associated inflammatory responses through PPARα activation and RS scavenging in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Screening of 2-(4-Methylphenyl)-1,3-thiazole Hydrobromide

Foreword: Unlocking the Therapeutic Potential of Thiazole Scaffolds

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and biologically active agents. Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions have made it a cornerstone in the design of novel therapeutics. The compound of interest, 2-(4-Methylphenyl)-1,3-thiazole hydrobromide, belongs to this promising class of molecules. This guide provides a comprehensive framework for the systematic in vitro evaluation of this compound, designed for researchers, scientists, and drug development professionals. Our approach is not a rigid template but a logically structured, causality-driven pathway to elucidate its potential biological activities, starting from broad phenotypic screening and moving towards more specific target-based assays.

Compound Profile: this compound

A thorough understanding of the physicochemical properties of a compound is paramount for the design and interpretation of any in vitro assay.

Structure:

Physicochemical Properties:

| Property | Predicted Value/Information | Source |

| Molecular Formula | C10H9NS | |

| Molecular Weight | 175.25 g/mol (free base) | |

| XlogP | 3.0 | |